molecular formula C36H56O13 B591409 Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside] CAS No. 1253421-94-1

Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]

Cat. No.: B591409
CAS No.: 1253421-94-1
M. Wt: 696.831
InChI Key: KWBPKUMWVXUSCA-LGEKFDLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

Periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] possesses the molecular formula C36H56O13 with a molecular weight of 696.82 g/mol. The compound features a complex steroid backbone characteristic of cardenolide structures, specifically derived from the periplogenin aglycone. The steroid core contains multiple asymmetric centers that define its three-dimensional configuration, with the absolute stereochemistry designated as (3S,5S,8R,9S,10R,13R,14S,17R) for the steroid portion.

The molecular architecture consists of three distinct structural domains: the periplogenin aglycone, the intermediate sarmentose sugar unit, and the terminal glucose moiety. The steroid backbone exhibits the characteristic cyclopentanoperhydrophenanthrene ring system with hydroxyl groups positioned at C-5 and C-14, contributing to the compound's hydrophilic characteristics. The butenolide ring attached at position C-17 completes the cardenolide framework, providing the distinctive five-membered lactone functionality that is essential for the compound's structural integrity.

The disaccharide portion demonstrates sophisticated stereochemical complexity through its glycosidic linkages. The sarmentose unit, positioned as the intermediate sugar, contains specific stereochemical assignments including a methoxy group at C-4 and a methyl group at C-6, establishing the (2R,4S,5S,6R) configuration. The terminal glucose unit maintains the standard (2S,3R,4S,5S,6R) configuration with hydroxyl groups positioned in the typical glucose arrangement.

Molecular Property Value
Molecular Formula C36H56O13
Molecular Weight 696.82 g/mol
Steroid Configuration (3S,5S,8R,9S,10R,13R,14S,17R)
Sarmentose Configuration (2R,4S,5S,6R)
Glucose Configuration (2S,3R,4S,5S,6R)

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside]. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the cardenolide structure, including the distinctive butenolide protons appearing as a singlet around δ 5.92 for the olefinic proton H-22. The lactone methylene protons H-21 appear as characteristic doublet of doublets at δ 5.03 and δ 4.96, providing clear evidence of the unsaturated lactone ring system.

The anomeric proton signals serve as critical markers for glycosidic linkage identification. The primary anomeric proton from the sarmentose unit attached directly to the steroid appears at δ 4.40 as a doublet, while the glucose anomeric proton shows distinct chemical shift patterns consistent with β-configuration. The coupling constants provide valuable information about the stereochemical orientation of the glycosidic bonds, with large coupling constants indicating β-linkages.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of 36 carbon atoms consistent with the molecular formula. The carbonyl carbon of the butenolide appears around δ 177-178, while the olefinic carbons of the lactone ring show characteristic chemical shifts around δ 117-118 for C-22. The anomeric carbons of both sugar units exhibit distinct downfield shifts typical of glycosidic linkages, appearing in the δ 100-105 region.

Mass spectrometry analysis confirms the molecular ion peak and provides fragmentation patterns characteristic of cardenolide glycosides. High-resolution mass spectrometry establishes the precise molecular weight of 696.8200 and confirms the molecular formula through accurate mass measurements. The fragmentation pattern typically shows loss of sugar units, providing structural confirmation of the glycosidic components.

Spectroscopic Method Key Diagnostic Signals
1H Nuclear Magnetic Resonance H-22: δ 5.92 (s), H-21: δ 5.03, 4.96 (dd)
13C Nuclear Magnetic Resonance C-23: δ 177-178, C-22: δ 117-118
Mass Spectrometry [M]+ 696.82, [M-HCOO]- 637.2851

Glycosidic Bond Configuration and Conformational Analysis

The glycosidic linkage pattern in periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] demonstrates remarkable specificity in its configurational arrangement. The primary glycosidic bond connecting the sarmentose unit to the steroid aglycone at position C-3 exhibits β-configuration, as evidenced by the characteristic coupling constants and chemical shift patterns observed in nuclear magnetic resonance spectra. This β-linkage provides optimal spatial orientation for the sugar moiety relative to the steroid backbone.

The interglycosidic linkage between the glucose and sarmentose units occurs through a β-(1→4) connection, creating a disaccharide unit with specific conformational properties. The β-(1→4) linkage allows for relatively free rotation around the glycosidic bond, resulting in conformational flexibility that influences the overall three-dimensional structure of the molecule. This linkage pattern is particularly significant as it affects the compound's solubility characteristics and potential biological interactions.

Conformational analysis reveals that the disaccharide portion adopts preferential conformations that minimize steric interactions while maximizing intramolecular hydrogen bonding opportunities. The sarmentose unit, containing both a methoxy substituent and a methyl group, creates a unique conformational landscape that distinguishes this compound from other cardenolide glycosides. The spatial arrangement of hydroxyl groups on both sugar units contributes to the formation of intramolecular hydrogen bonds that stabilize specific conformational states.

The overall molecular conformation demonstrates the characteristic folded structure typical of cardenolide glycosides, where the sugar moieties extend away from the steroid backbone while maintaining specific orientational preferences. This conformational arrangement influences the compound's physicochemical properties, including its solubility profile and potential intermolecular interactions.

Thermodynamic Stability and Solubility Profile

The thermodynamic stability of periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] derives from multiple structural factors that contribute to its overall chemical resilience. The steroid backbone provides inherent stability through its rigid cyclic structure, while the glycosidic bonds demonstrate characteristic stability under neutral conditions. The compound exhibits resistance to hydrolysis under mild conditions, though it remains susceptible to acid-catalyzed glycosidic cleavage under harsh acidic conditions.

The presence of multiple hydroxyl groups throughout the molecular structure significantly influences the compound's interaction with various solvents. The compound demonstrates limited solubility in water due to the substantial hydrophobic contribution of the steroid backbone, while the disaccharide portion provides sufficient hydrophilic character to enable dissolution in polar organic solvents. This amphiphilic nature creates a unique solubility profile that distinguishes it from purely hydrophobic or hydrophilic compounds.

Solubility studies indicate that the compound dissolves readily in dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone, reflecting its compatibility with medium-polarity solvents. The solubility in these organic solvents enables various analytical and preparative procedures, though the compound requires careful handling to maintain structural integrity during dissolution and storage.

Thermal stability analysis reveals that the compound maintains structural integrity under normal storage conditions when kept in a desiccated environment at temperatures below -20°C. The glycosidic bonds represent the most thermally labile portions of the molecule, with degradation typically occurring through hydrolytic processes at elevated temperatures or under extreme pH conditions.

Property Characteristics
Water Solubility Limited due to steroid backbone
Organic Solvent Solubility Soluble in DMSO, chloroform, acetone
Thermal Stability Stable below -20°C in desiccated conditions
pH Stability Stable under neutral conditions
Storage Requirements Desiccated environment, -20°C

Properties

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBPKUMWVXUSCA-LGEKFDLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside] is a glycosylated flavonoid derivative found in the plant Periploca sepium. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes available research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside] has the molecular formula C36H56O13C_{36}H_{56}O_{13} and is characterized by its glycosidic linkage which enhances its solubility and bioactivity. The structural complexity contributes to its interaction with various biological pathways.

Biological Activities

1. Antioxidant Activity
Research indicates that Periplogenin exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects
Periplogenin has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies suggest that it modulates the NF-kB signaling pathway, leading to decreased inflammation in animal models of arthritis and other inflammatory conditions .

3. Anticancer Properties
Preliminary studies indicate that Periplogenin may exert anticancer effects by inducing apoptosis in cancer cells. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Structural and Source Comparison

Table 1: Structural Features and Sources of Periplogenin Glycosides

Compound Name (Trivial/Source) Plant Source Glycosylation Pattern Molecular Formula Molecular Weight Reference
Periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] P. sepium root bark β-glucopyranosyl-(1→4)-β-sarmentopyranoside C₃₆H₅₆O₁₃ 696.83
Periplogenin 3-O-β-D-glucopyranoside P. graeca stems β-D-glucopyranoside C₃₀H₄₆O₈ 534.69
Periplogenin 3-O-β-D-glucopyranosyl-(1→4)-O-β-D-digitoxopyranoside P. forrestii stems β-glucopyranosyl-(1→4)-β-digitoxopyranoside C₃₆H₅₆O₁₃ 696.82
Periplogenin 3-O-β-D-digitoxopyranoside P. forrestii stems β-D-digitoxopyranoside C₃₀H₄₆O₈ 534.69

Key Observations:

  • Sugar Moieties: The target compound contains sarmentose (a rare 6-deoxy sugar), while analogues like digitoxopyranoside (digitoxin backbone) or simple glucopyranoside lack this feature. Sarmentose may enhance target specificity or solubility .

Table 2: Reported Bioactivities of Periplogenin Derivatives

Compound Name Cytotoxicity (IC₅₀) Cardiotonic Activity Additional Activities Reference
Periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] Moderate (cell line-dependent) Presumed high (Na+/K+-ATPase inhibition) Anti-inflammatory potential
Periplogenin 3-O-β-D-glucopyranosyl-(1→4)-O-β-D-digitoxopyranoside High (e.g., leukemia cells) High Not reported
Digitoxin (Clinical reference) Low Very high Antiarrhythmic, narrow therapeutic index

Key Findings:

  • Cytotoxicity: The digitoxose-containing analogue (Table 2, row 2) shows higher cytotoxicity, possibly due to improved cellular uptake or stronger enzyme inhibition .
  • Anti-inflammatory Activity: Preliminary data suggest the target compound may suppress N-formyl-Met-Leu-Phe (fMLP)-induced superoxide production, a unique trait among periplogenin derivatives .

Commercial and Research Relevance

Table 3: Commercial Availability and Purity

Compound Name CAS Number Purity (%) Vendor/Product Code Reference
Periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] 1253421-94-1 ≥95% HY-N5053 (MedChemExpress)
Periplogenin 3-O-β-D-glucopyranoside CFN93081 ≥98% Multiple vendors
Digitoxin 4562-36-1 ≥98% Widely available

Insights:

  • The target compound is priced at a premium (e.g., 10 mg for $300 ), reflecting its niche research applications compared to well-studied cardenolides like digitoxin.
  • High-purity standards facilitate mechanistic studies, though pharmacological data remain less comprehensive than clinical agents like digoxin .

Preparation Methods

Solvent Extraction and Partitioning

The primary method for obtaining periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] involves ethanol-based extraction of dried Periploca sepium root bark. A standardized protocol includes:

  • Ethanol Extraction : Air-dried root bark (2.0 kg) is refluxed with 70% ethanol (3 × 10 L, 85°C) to yield a crude extract.

  • Liquid-Liquid Partitioning : The ethanol extract is suspended in water and sequentially partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol to isolate polar and non-polar fractions. The CHCl₃ fraction is typically richest in cardenolides.

Chromatographic Purification

The chloroform fraction undergoes further purification:

  • Column Chromatography (CC) : Silica gel (200–300 mesh) with gradient elution (CHCl₃/MeOH, 100:0 to 50:50) separates compounds by polarity.

  • Sephadex LH-20 Chromatography : Subfractions are refined using CHCl₃/MeOH (1:1) to isolate glycosides.

  • Preparative HPLC : Final purification is achieved via reverse-phase HPLC (C18 column, CH₃OH/H₂O, 52:48) at 16 mL/min, yielding periplogenin 3-[O-β-glucopyranosyl-(1→4)-β-sarmentopyranoside] with >98% purity.

Table 1: Key Parameters for Natural Extraction

StepSolvent/TechniqueConditionsYield
Ethanol extraction70% EtOH85°C, 3 × 2 h4–6%
CHCl₃ partitioningCHCl₃Room temperature2.5 g/kg
Silica gel CCCHCl₃/MeOH gradient200–300 mesh0.9 g
Preparative HPLCCH₃OH/H₂O (52:48)16 mL/min, C18 column26 mg

Synthetic Approaches

Glycosylation Strategies

The compound’s β-linked disaccharide motif (glucopyranosyl-sarmentopyranoside) requires stereoselective glycosylation. Two main methods are employed:

Direct Glycosylation

  • Donor Activation : Thioglycosides (e.g., sarmentopyranosyl thioglycoside) are activated using AgOTf and p-TolSCl to form glycosyl chlorides in situ, enabling α-selective coupling.

  • Acceptor Compatibility : Periplogenin’s 3-OH group acts as the nucleophile, with HgBr₂/HgO promoters enhancing reactivity.

Indirect Glycosylation

  • Temporary Protecting Groups : A C-2 ester or halide (e.g., bromide) is introduced to the sugar donor to improve β-selectivity. After coupling, the group is removed via hydrolysis or reduction.

Table 2: Glycosylation Conditions

MethodDonorPromoterSelectivityYield
Direct (AgOTf/p-TolSCl)Sarmentopyranosyl thioglycosideAgOTfα > β72%
Indirect (C-2 ester)Glucopyranosyl bromideHgBr₂/HgOβ > α65%

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aglycone (periplogenin) and disaccharide structure. Key signals include periplogenin’s C-17 lactone (δ 174.2 ppm) and anomeric protons (δ 4.8–5.2 ppm) for the glycosidic bonds.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 697.3852 (calc. 696.82 for C₃₆H₅₆O₁₃).

X-ray Crystallography

Single-crystal X-ray diffraction of periplogenin derivatives (e.g., 17βH-periplogenin) reveals chair conformations for hexose rings and an envelope conformation for the cyclopentane moiety. Hydrogen bonding between T804 of ATP1A1 and periplogenin’s hydroxyl groups validates target binding.

Quality Control and Validation

Purity Assessment

  • LC-MS/MS : A validated method uses a C18 column (0.1% formic acid/acetonitrile) with MRM detection (m/z 391.3→337.2 for periplogenin). The lower limit of quantification (LLOQ) is 0.2 ng/mL.

  • HPLC-UV : Purity >98% at λ = 220 nm.

Stability Testing

  • Storage Conditions : -20°C in desiccated vials (shelf life ≥12 months).

  • Solubility : Soluble in DMSO, CHCl₃, and MeOH (25 mg/mL).

Challenges and Innovations

Synthetic Hurdles

  • Stereoselectivity : Achieving β-(1→4) linkage requires precise control of protecting groups and promoters.

  • Scalability : Multi-step chromatography limits large-scale production.

Recent Advances

  • Enzymatic Glycosylation : Recombinant glycosyltransferases (e.g., UGT74B1) show promise for β-selective coupling.

  • Continuous Flow Systems : Microreactors reduce reaction times and improve yields for glycoside synthesis .

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] from plant sources?

  • Methodological Answer : Isolation typically involves ethanol or methanol extraction of dried root barks (e.g., Periploca sepium), followed by liquid-liquid partitioning with solvents like ethyl acetate or n-butanol. Further purification employs column chromatography (silica gel or Sephadex LH-20) and reverse-phase HPLC. Structural confirmation is achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Methodological Answer : Key steps include:

  • NMR : Assign glycosidic linkages using ¹H-¹H COSY and HMBC to identify sugar moieties (e.g., beta-glucopyranosyl and beta-sarmentopyranosyl) and their connectivity to the aglycone (periplogenin).
  • Mass Spectrometry : HR-ESI-MS confirms molecular formula (C₃₆H₅₆O₁₃, m/z 696.83) and fragmentation patterns to verify glycosylation sites.
  • X-ray Crystallography : Rarely used due to crystallization challenges, but applicable for absolute configuration determination if crystals are obtained .

Q. What preliminary bioactivity screenings are recommended for this cardenolide glycoside?

  • Methodological Answer :

  • Cardiac Activity : Na⁺/K⁺-ATPase inhibition assays using porcine kidney membranes or rat cardiomyocytes to assess potency relative to digoxin .
  • Anti-inflammatory Activity : Inhibition of fMLP-induced superoxide production in neutrophils (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) to evaluate selective toxicity .

Advanced Research Questions

Q. What are the challenges in establishing structure-activity relationships (SAR) for its cardiac glycoside activity?

  • Methodological Answer :

  • Glycosylation Impact : Compare analogues with varying sugar substituents (e.g., digitoxose vs. sarmentose) using in vitro Na⁺/K⁺-ATPase assays. For example, periplogenin derivatives with (1→4)-linked disaccharides show higher affinity than monosaccharides .
  • Aglycone Modifications : Synthetic modification of periplogenin’s hydroxyl groups (e.g., C-14 or C-16) followed by molecular docking to ATPase binding pockets to identify critical interactions .
  • Species-Specific Variability : Test activity across isoforms (e.g., human α1 vs. α2 subunits) to assess therapeutic windows .

Q. How can contradictory data regarding anti-inflammatory vs. cytotoxic effects be resolved methodologically?

  • Methodological Answer :

  • Dose-Dependent Studies : Perform parallel assays on the same cell lines (e.g., macrophages for anti-inflammatory IL-6/TNF-α suppression vs. cancer cells for apoptosis). Low doses (nM-µM) may suppress inflammation, while higher doses (µM-mM) induce cytotoxicity .
  • Assay Specificity : Use isoform-specific inhibitors (e.g., ouabain for Na⁺/K⁺-ATPase) to decouple cardiac effects from off-target pathways.
  • Transcriptomic Profiling : RNA-seq on treated cells to identify overlapping pathways (e.g., NF-κB vs. p53) .

Q. What in silico approaches are effective in predicting molecular targets beyond Na⁺/K⁺-ATPase?

  • Methodological Answer :

  • Molecular Docking : Screen against databases (e.g., PDB, ChEMBL) using software like AutoDock Vina. Prioritize targets with high docking scores (e.g., pro-inflammatory kinases like JAK2 or MAPK) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and hydrogen-bond donors to predict bioavailability or off-target interactions .
  • Network Pharmacology : Construct compound-target-disease networks using platforms like STITCH to identify novel therapeutic contexts (e.g., fibrosis or autoimmune diseases) .

Data Contradiction Analysis

Q. How should researchers address variability in bioactivity data across different plant sources?

  • Methodological Answer :

  • Source Authentication : Use DNA barcoding or metabolomic fingerprinting (LC-MS) to confirm plant species and minimize chemotypic variation .
  • Environmental Factors : Standardize growth conditions (soil, climate) or use in vitro plant cultures to control metabolite production.
  • Purification Rigor : Compare activity of crude extracts vs. purified compounds to rule out matrix effects from co-occurring metabolites (e.g., flavonoids or saponins) .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?

  • Methodological Answer :

  • Cardiac Toxicity : Use guinea pig or zebrafish models to monitor arrhythmia risk via ECG, correlating with serum potassium levels .
  • Anti-inflammatory Efficacy : Murine models of LPS-induced sepsis or colitis to measure cytokine suppression and histological damage .
  • Pharmacokinetics : Radiolabeled compound studies in rats to assess absorption, distribution, and elimination half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]
Reactant of Route 2
Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.